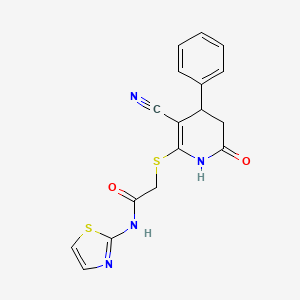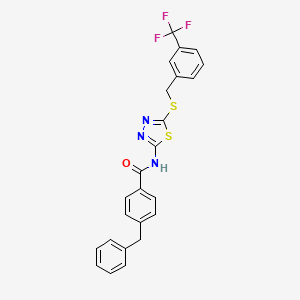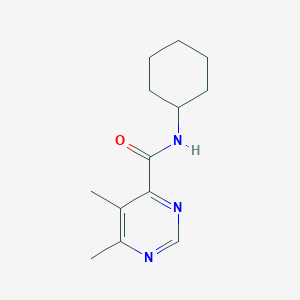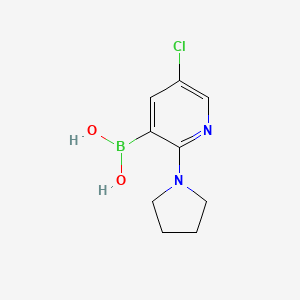
N-(isoxazol-4-yl)cyclohex-3-ènecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(isoxazol-4-yl)cyclohex-3-enecarboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound features an isoxazole ring, a five-membered heterocyclic structure containing nitrogen and oxygen atoms, attached to a cyclohexene ring via a carboxamide linkage. The unique structure of N-(isoxazol-4-yl)cyclohex-3-enecarboxamide makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and materials science.
Applications De Recherche Scientifique
N-(isoxazol-4-yl)cyclohex-3-enecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer, inflammation, and infections.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mécanisme D'action
Target of Action
N-(isoxazol-4-yl)cyclohex-3-enecarboxamide is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they interact with various biological targets . .
Mode of Action
Isoxazole derivatives have been reported to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of ion channels, and interaction with receptors . The exact mode of action of N-(isoxazol-4-yl)cyclohex-3-enecarboxamide would depend on its specific targets and the nature of its interaction with these targets.
Biochemical Pathways
Isoxazole derivatives have been found to affect various biochemical pathways, including those involved in inflammation, cancer, microbial infections, and neurological disorders . The specific pathways affected by N-(isoxazol-4-yl)cyclohex-3-enecarboxamide would depend on its specific targets and the nature of its interaction with these targets.
Pharmacokinetics
Isoxazole derivatives have been found to possess good oral bioavailability and favorable pharmacokinetic profiles, making them promising candidates for drug development
Result of Action
Isoxazole derivatives have been found to exert various biological effects, such as anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects . The specific effects of N-(isoxazol-4-yl)cyclohex-3-enecarboxamide would depend on its specific targets and the nature of its interaction with these targets.
Action Environment
The action of N-(isoxazol-4-yl)cyclohex-3-enecarboxamide can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the activity of isoxazole derivatives can be affected by the pH of the environment, as changes in pH can alter the ionization state of the compound and thereby influence its interaction with its targets
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(isoxazol-4-yl)cyclohex-3-enecarboxamide typically involves the formation of the isoxazole ring followed by its attachment to the cyclohexene carboxamide moiety. One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . This reaction can be catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity. metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods: In an industrial setting, the production of N-(isoxazol-4-yl)cyclohex-3-enecarboxamide may involve large-scale cycloaddition reactions using optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and green chemistry principles can further enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-(isoxazol-4-yl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form different functional groups, such as nitro or hydroxyl derivatives.
Reduction: The compound can be reduced to form amine derivatives, which may exhibit different biological activities.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine derivatives .
Comparaison Avec Des Composés Similaires
N-(isoxazol-4-yl)cyclohex-3-enecarboxamide can be compared with other isoxazole-containing compounds, such as:
Isoxazole: The parent compound with a simple five-membered ring structure.
2,1-Benzisoxazole: A fused bicyclic compound with enhanced stability and biological activity.
Nitroisoxazole: An isoxazole derivative with a nitro group that exhibits different reactivity and biological properties.
The uniqueness of N-(isoxazol-4-yl)cyclohex-3-enecarboxamide lies in its combination of the isoxazole ring with a cyclohexene carboxamide moiety, which imparts distinct chemical and biological characteristics.
Propriétés
IUPAC Name |
N-(1,2-oxazol-4-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(8-4-2-1-3-5-8)12-9-6-11-14-7-9/h1-2,6-8H,3-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTJBLUEEPNUAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CON=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(naphthalen-1-yl)propanamide](/img/structure/B2492080.png)
![2-Methyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methoxy]pyridine](/img/structure/B2492082.png)
![(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate](/img/structure/B2492083.png)


![(2S)-2-[[(1S)-1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid;dihydrochloride](/img/structure/B2492086.png)


![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2492091.png)
![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2492092.png)
